molecular formula C17H23N5O2 B12152721 N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12152721
M. Wt: 329.4 g/mol
InChI Key: DSUDTUMHRCBCDJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Cyclohexanecarboxamide Moiety: This can be achieved through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The methoxyphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Similar structure but with a different position of the methoxy group.

    N-{2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide: Contains an isoindole ring instead of a cyclohexane ring.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of a tetrazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H23N5O2/c1-24-15-7-5-14(6-8-15)9-12-18-16(23)17(10-3-2-4-11-17)22-13-19-20-21-22/h5-8,13H,2-4,9-12H2,1H3,(H,18,23)

InChI Key

DSUDTUMHRCBCDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

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